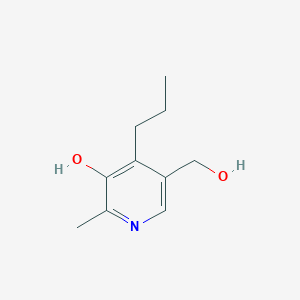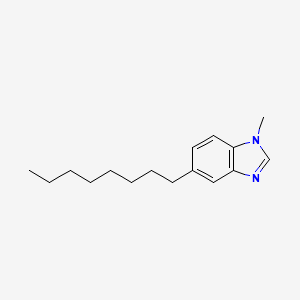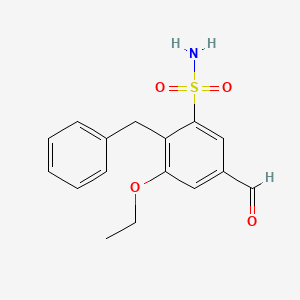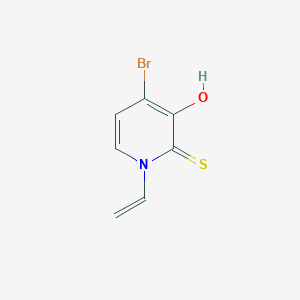
4-Bromo-1-ethenyl-3-hydroxypyridine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-ethenyl-3-hydroxypyridine-2(1H)-thione is a synthetic organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-ethenyl-3-hydroxypyridine-2(1H)-thione typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the pyridine ring.
Ethenylation: Addition of an ethenyl group to the brominated pyridine.
Hydroxylation: Introduction of a hydroxyl group to the pyridine ring.
Thionation: Conversion of a carbonyl group to a thione group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions. These methods may include:
- Use of catalysts to increase reaction efficiency.
- Optimization of temperature and pressure conditions.
- Purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-ethenyl-3-hydroxypyridine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the thione group to a thiol group.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Organometallic reagents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield a pyridine-2-one derivative.
- Reduction may yield a pyridine-2-thiol derivative.
- Substitution may yield various functionalized pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-ethenyl-3-hydroxypyridine-2(1H)-thione involves its interaction with molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction: Affecting intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-hydroxypyridine-2(1H)-thione: Lacks the ethenyl group.
1-Ethenyl-3-hydroxypyridine-2(1H)-thione: Lacks the bromine atom.
4-Bromo-1-ethenylpyridine-2(1H)-thione: Lacks the hydroxyl group.
Uniqueness
4-Bromo-1-ethenyl-3-hydroxypyridine-2(1H)-thione is unique due to the presence of all three functional groups (bromine, ethenyl, and hydroxyl) on the pyridine ring
Properties
CAS No. |
62159-79-9 |
|---|---|
Molecular Formula |
C7H6BrNOS |
Molecular Weight |
232.10 g/mol |
IUPAC Name |
4-bromo-1-ethenyl-3-hydroxypyridine-2-thione |
InChI |
InChI=1S/C7H6BrNOS/c1-2-9-4-3-5(8)6(10)7(9)11/h2-4,10H,1H2 |
InChI Key |
IMNSUDJRJJITIW-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C=CC(=C(C1=S)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


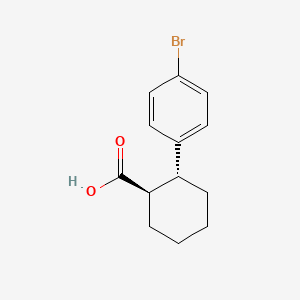
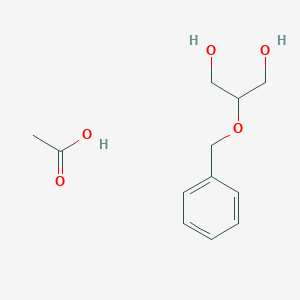

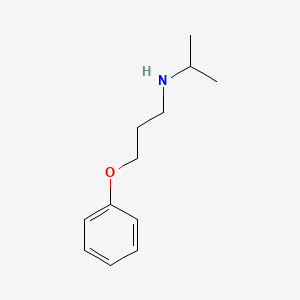
![Triethyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]silane](/img/structure/B14537810.png)
![3-(3,4-Dimethylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14537811.png)
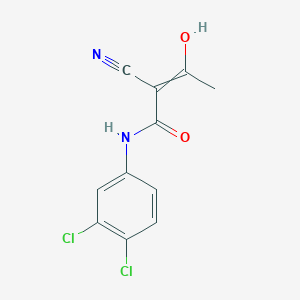
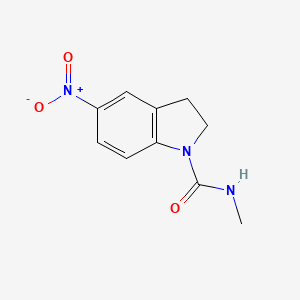
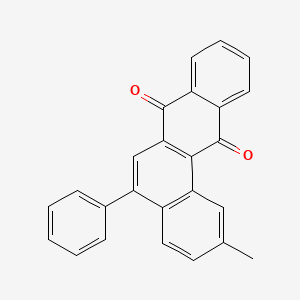
![2-[3-(4-Methoxyphenyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B14537831.png)
arsanium perchlorate](/img/structure/B14537841.png)
